2-phenoxy-N-(quinolin-6-yl)benzamide

Catalog No.
S11490726
CAS No.
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenoxy-N-(quinolin-6-yl)benzamide

Product Name

2-phenoxy-N-(quinolin-6-yl)benzamide

IUPAC Name

2-phenoxy-N-quinolin-6-ylbenzamide

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c25-22(24-17-12-13-20-16(15-17)7-6-14-23-20)19-10-4-5-11-21(19)26-18-8-2-1-3-9-18/h1-15H,(H,24,25)

InChI Key

OGGBXNFTCNDBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4

2-phenoxy-N-(quinolin-6-yl)benzamide is a chemical compound characterized by its unique structure, which consists of a phenoxy group attached to a benzamide moiety, with a quinoline ring substituent at the nitrogen atom. This compound belongs to a class of organic compounds that exhibit diverse biological activities, making them of significant interest in medicinal chemistry.

The chemical reactivity of 2-phenoxy-N-(quinolin-6-yl)benzamide can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the phenoxy group can participate in electrophilic aromatic substitution reactions, while the quinoline moiety may engage in nucleophilic substitutions or complexation reactions with metal ions.

Research indicates that compounds similar to 2-phenoxy-N-(quinolin-6-yl)benzamide possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinoline ring is particularly noteworthy as quinolines are known for their pharmacological effects, including inhibition of certain kinases involved in cancer progression and inflammation pathways .

The synthesis of 2-phenoxy-N-(quinolin-6-yl)benzamide can be achieved through several methods:

  • Direct Coupling: The compound can be synthesized by coupling 2-phenoxybenzoic acid with quinoline derivatives in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Nucleophilic Substitution: Starting from 2-bromoquinoline, nucleophilic substitution with phenoxides can yield the desired product.
  • Amidation: The reaction between an appropriate phenol and an amine derivative under acylation conditions can also lead to the formation of 2-phenoxy-N-(quinolin-6-yl)benzamide.

The applications of 2-phenoxy-N-(quinolin-6-yl)benzamide extend into medicinal chemistry and pharmacology. Its potential as a therapeutic agent against various diseases, particularly in targeting specific kinases involved in cancer and inflammatory diseases, makes it a candidate for drug development. Furthermore, its structural features may allow for modifications that enhance its efficacy and selectivity.

Studies on the interactions of 2-phenoxy-N-(quinolin-6-yl)benzamide with biological targets have shown promise in understanding its mechanism of action. For instance, molecular docking studies can reveal how this compound binds to specific enzymes or receptors, providing insights into its pharmacodynamics and potential side effects .

Several compounds share structural similarities with 2-phenoxy-N-(quinolin-6-yl)benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(2-benzimidazolylquinolin-8-yl)benzamideContains benzimidazole instead of phenoxyKnown for catalytic activities in polymerization
3-phenylquinazolin-2,4(1H,3H)-dionesIncorporates a quinazoline coreExhibits dual inhibition of VEGFR and c-Met
Phenoxyacetic Acid DerivativesLacks the quinoline structurePrimarily studied for anti-inflammatory effects
Quinoline-based Anticancer AgentsFocused on various substituents on quinolineTarget specific kinases related to cancer growth

The unique combination of the phenoxy group with a quinoline structure in 2-phenoxy-N-(quinolin-6-yl)benzamide distinguishes it from other compounds by potentially enhancing its bioactivity and selectivity towards specific molecular targets.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.121177757 g/mol

Monoisotopic Mass

340.121177757 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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